molecular formula C17H14N4O2S B6554178 2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040683-87-1

2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No. B6554178
CAS RN: 1040683-87-1
M. Wt: 338.4 g/mol
InChI Key: MYPSLNKGFDUFFG-UHFFFAOYSA-N
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Description

The compound “2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazolo[1,5-d][1,2,4]triazin ring, and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The pyrazolo[1,5-d][1,2,4]triazin ring is a fused ring system containing nitrogen and carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the various functional groups and ring structures. For example, the furan ring might undergo reactions typical of aromatic ethers, while the pyrazolo[1,5-d][1,2,4]triazin ring might undergo reactions typical of diazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrazolo[1,5-d][1,2,4]triazin rings might influence its solubility, boiling point, and melting point .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

2-(furan-2-yl)-7-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-11-4-6-12(7-5-11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPSLNKGFDUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Furan-2-yl)-2-((4-methylbenzyl)thio)pyrazolo[1,5-d][1,2,4]triazinone

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